Iodoxybenzene

Catalog No.
S562189
CAS No.
696-33-3
M.F
C6H5IO2
M. Wt
236.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoxybenzene

CAS Number

696-33-3

Product Name

Iodoxybenzene

IUPAC Name

iodylbenzene

Molecular Formula

C6H5IO2

Molecular Weight

236.01 g/mol

InChI

InChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H

InChI Key

BDOLQESNFGCNSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)I(=O)=O

Solubility

0.01 M

Synonyms

iodoxybenzene

Canonical SMILES

C1=CC=C(C=C1)I(=O)=O

Description

The exact mass of the compound Iodoxybenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60684. The United Nations designated GHS hazard class pictogram is Explosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iodoxybenzene is an organoiodine compound with the chemical formula C₆H₅IO₂, characterized by a benzene ring with an iodine atom and two oxygen atoms. It is a pale yellow solid that is known for its strong oxidizing properties, making it useful in various organic synthesis applications. Iodoxybenzene is often produced from the oxidation of iodobenzene and is recognized for its ability to facilitate the transformation of various organic substrates into more complex structures through oxidation reactions .

Due to its reactivity as an oxidizing agent:

  • Oxidation Reactions: It can oxidize alcohols to carbonyl compounds, showcasing its utility in organic synthesis .
  • Reaction with Iodosobenzene: Iodoxybenzene can be synthesized through the oxidation of iodosobenzene using agents such as hypochlorous acid or sodium hypochlorite .
  • Disproportionation: Iodoxybenzene can also be formed by the disproportionation of iodosobenzene, further highlighting its reactivity and versatility in synthetic pathways .

Research indicates that iodoxybenzene exhibits biological activity, particularly in its role as an oxidizing agent. It has been shown to transform certain polycyclic aromatic hydrocarbons, such as phenanthrene, into more reactive forms like phenanthrenequinone. This transformation occurs via a mechanism involving the formation of a 4 + 2 adduct and subsequent C-H bond rupture . The biological implications of these transformations suggest potential applications in environmental chemistry and bioremediation.

Iodoxybenzene can be synthesized through several methods:

  • Oxidation of Iodobenzene: This is typically achieved using Caro's acid (peroxymonosulfuric acid) or hypochlorous acid. The reaction involves treating iodobenzene with these oxidizing agents to yield iodoxybenzene .
  • Disproportionation of Iodosobenzene: Another method involves the disproportionation reaction where iodosobenzene is converted into iodoxybenzene and other products under specific conditions .
  • Bleaching Powder Treatment: Iodoxybenzene can also be synthesized by treating iodosobenzene with bleaching powder, which acts as an oxidizing agent .

Iodoxybenzene finds applications in various fields due to its strong oxidizing properties:

  • Organic Synthesis: It is used as a reagent for the oxidation of alcohols and other functional groups, facilitating the formation of carbonyl compounds.
  • Environmental Chemistry: Its ability to transform polycyclic aromatic hydrocarbons positions it as a potential agent for environmental remediation efforts .
  • Pharmaceutical Chemistry: The compound may be explored for its potential use in synthesizing biologically active molecules.

Studies on iodoxybenzene's interactions reveal its effectiveness as an oxidizing agent in various chemical transformations. For instance, it has been utilized in reactions involving phosphorous compounds, demonstrating its capacity to facilitate oxidation reactions under controlled conditions . Additionally, iodoxybenzene's interactions with different substrates highlight its versatility and importance in synthetic organic chemistry.

Iodoxybenzene shares similarities with several other organoiodine compounds. Here are some notable comparisons:

CompoundStructureUnique Features
IodobenzeneC₆H₅ISimplest aryl iodide; used as a precursor for iodoxybenzene .
IodosobenzeneC₆H₅IOIntermediate that can disproportionate to form iodoxybenzene; less stable than iodoxybenzene .
Iodobenzene DichlorideC₆H₄Cl₂IA chlorinated derivative that acts as an oxidant; reacts to form iodoxybenzene .
Benzyl AlcoholC₆H₅CH₂OHCommon alcohol that can be oxidized by iodoxybenzene to form benzaldehyde .

The uniqueness of iodoxybenzene lies in its dual role as both an oxidizing agent and a product derived from simpler organoiodine compounds, making it a valuable tool in synthetic chemistry. Its ability to facilitate complex transformations while maintaining stability distinguishes it from other similar compounds.

Laboratory-Scale Synthesis Protocols

Oxidation of Iodobenzene Using Sodium Periodate

The oxidation of iodobenzene using sodium periodate represents one of the most established and widely employed methods for synthesizing iodoxybenzene at laboratory scale [1] [17]. This hypervalent iodine(V) compound is prepared through the direct oxidation of iodobenzene in aqueous media under controlled temperature conditions [17]. The reaction proceeds according to the general equation where iodobenzene reacts with sodium periodate to form iodoxybenzene and sodium iodide as a byproduct .

The optimal reaction conditions involve heating the reaction mixture to temperatures between 80-90°C for approximately 30 minutes [4] [17]. The reaction is typically conducted in aqueous sodium hydroxide solution to maintain appropriate pH conditions and enhance the solubility of the periodate oxidant [4]. Research findings demonstrate that using sodium salts of iodobenzoic acids as starting substrates rather than free iodobenzoic acids significantly improves yields and reduces the formation of undesired iodosyl derivatives [17].

Experimental data indicates that this methodology achieves yields ranging from 72-80% with purities of 94-99% when properly executed [1] . The reaction mechanism involves the formation of transient periodyl intermediates, though these hypervalent iodine(VII) species cannot be isolated under standard reaction conditions [24]. Temperature control during the oxidation process is critical, as excessive heating can lead to decomposition of both reactants and products [1].

The sodium periodate method offers several advantages including relatively mild reaction conditions, good reproducibility, and the ability to scale reactions within laboratory constraints [17]. However, the method requires careful monitoring of reaction parameters to prevent over-oxidation and ensure complete conversion of starting materials [24].

Alternative Oxidants: Peracetic Acid and Chromium-Based Systems

Peracetic acid represents a highly effective alternative oxidant for iodoxybenzene synthesis, particularly when enhanced control over reaction conditions is required [1] [13]. The standard methodology involves treating iodobenzene with peracetic acid in glacial acetic acid at maintained temperatures of 40°C for extended periods of 12-16 hours [1] [17]. This method has been extensively documented in synthetic literature and provides reliable access to high-purity iodoxybenzene [1].

The peracetic acid oxidation process requires meticulous temperature control to prevent exothermic decomposition and ensure optimal yields [1]. Research demonstrates that yields of 70-85% can be achieved with purities ranging from 85-95% when reaction parameters are carefully maintained [1] . The prolonged reaction times necessary for complete conversion represent a significant consideration when selecting this synthetic approach [17].

An improved variant of the peracetic acid method involves the oxidation of iodosobenzene diacetate, which can be completed in 2-4 hours at 100°C with yields of 85-95% and purities exceeding 95% [1]. This approach circumvents some of the limitations associated with direct iodobenzene oxidation and provides enhanced control over product formation [1].

Chromium-based oxidation systems, particularly chromium(VI) oxide in glacial acetic acid, offer another viable synthetic route to iodoxybenzene [17]. These systems typically operate at temperatures between 40-60°C for 2-8 hours, yielding products in the range of 60-75% with purities of 80-90% . While chromium-based oxidants are effective, their use has declined due to environmental concerns and the availability of more sustainable alternatives .

Electrochemical oxidation methods have emerged as environmentally friendly alternatives, utilizing acetonitrile-water solvent systems at room temperature [7]. These approaches typically require 6-24 hours for completion and achieve yields of 50-70% with purities of 85-95% [7]. The electrochemical method offers advantages in terms of environmental sustainability and operational safety [7].

Industrial Production and Scalability Challenges

The transition from laboratory-scale synthesis to industrial production of iodoxybenzene presents numerous technical and economic challenges that have limited widespread commercial implementation [9]. Heat management during large-scale oxidation reactions represents the primary technical obstacle, as the exothermic nature of hypervalent iodine formation can lead to uncontrolled temperature increases and potential safety hazards [9].

Economic considerations play a significant role in limiting industrial scalability, particularly the high cost of oxidants such as sodium periodate and peracetic acid [9]. Process optimization strategies focused on oxidant recovery and recycling have been developed to address these cost factors, though oxidant expenses remain a substantial component of overall production costs [9]. The economic viability of commercial-scale iodoxybenzene production continues to be challenged by these fundamental cost structures [9].

Quality control requirements for maintaining high purity levels exceeding 95% necessitate sophisticated purification techniques and analytical monitoring systems [9]. Batch-to-batch consistency presents ongoing challenges, particularly when scaling reaction volumes beyond laboratory capacity [9]. Advanced purification methods including recrystallization and chromatographic techniques are required to achieve pharmaceutical and research-grade specifications [9].

Environmental impact considerations have become increasingly important in industrial process design, particularly regarding the disposal of iodine-containing waste streams [9]. Current solutions involve comprehensive iodine recovery and recycling protocols, though complete waste stream management remains an area requiring further development [9]. Regulatory compliance with environmental standards adds additional complexity to industrial implementation [9].

Storage requirements for both raw materials and finished products demand temperature-controlled facilities to prevent degradation and maintain product stability [9]. Long-term stability assessment protocols are essential for ensuring product quality throughout extended storage periods [9]. The infrastructure requirements for maintaining appropriate storage conditions contribute significantly to overall production costs [9].

Continuous flow reactor technology has emerged as a promising solution for addressing heat management challenges in scaled production [9]. These systems provide enhanced temperature control and improved safety profiles compared to traditional batch processing methods [9]. Automated temperature monitoring systems have been implemented to provide real-time process control and prevent thermal excursions [9].

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

235.93343 g/mol

Monoisotopic Mass

235.93343 g/mol

Heavy Atom Count

9

LogP

-1.33 (LogP)

UNII

K5D68AG7XA

GHS Hazard Statements

H201 ****: Explosive;
mass explosion hazard [Danger Explosives]

Pictograms

Explosive

Other CAS

696-33-3

Wikipedia

Iodoxybenzene

Dates

Modify: 2023-07-20

Explore Compound Types